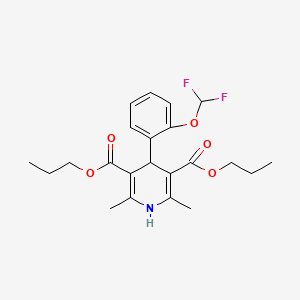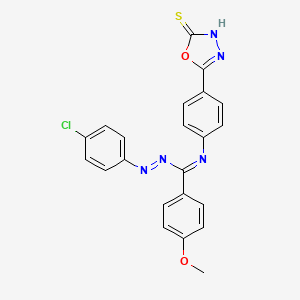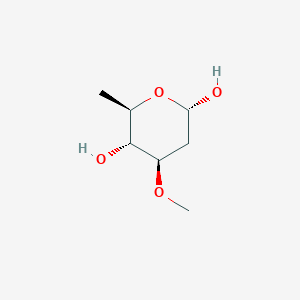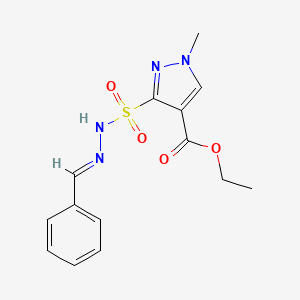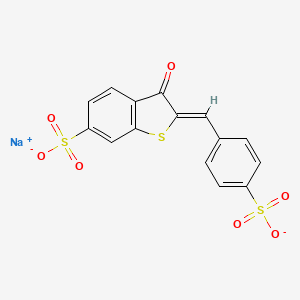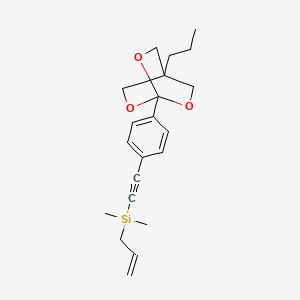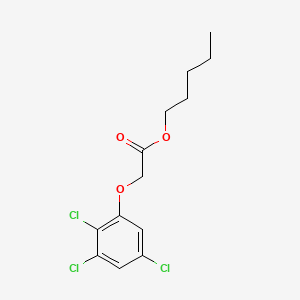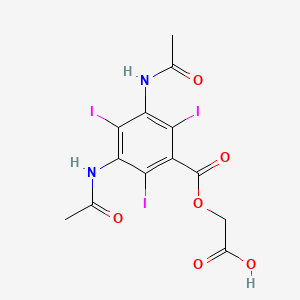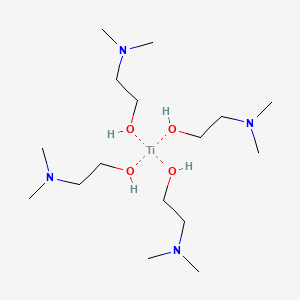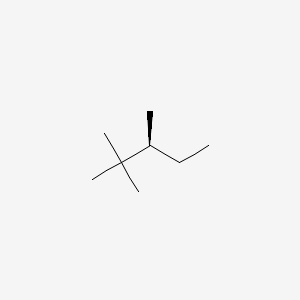
3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a synthetic organic compound that belongs to the class of furo[3,4-b]pyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furo[3,4-b]pyran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.
Oxidation to form the N-oxide: This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, such compounds may be studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[3,4-b]pyran derivatives: These compounds share the same core structure and may have similar biological activities.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.
Uniqueness
The uniqueness of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
117612-00-7 |
|---|---|
Formule moléculaire |
C15H14FNO4 |
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2,2-dimethyl-7-oxo-3,5-dihydrofuro[3,4-b]pyran-4-imine oxide |
InChI |
InChI=1S/C15H14FNO4/c1-15(2)7-12(11-8-20-14(18)13(11)21-15)17(19)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3/b17-12+ |
Clé InChI |
YDVQKXADKJTCMZ-SFQUDFHCSA-N |
SMILES isomérique |
CC1(C/C(=[N+](/C2=CC=C(C=C2)F)\[O-])/C3=C(O1)C(=O)OC3)C |
SMILES canonique |
CC1(CC(=[N+](C2=CC=C(C=C2)F)[O-])C3=C(O1)C(=O)OC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



